

# ATR Inhibitors in the Clinic: A Comparative Review of Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (S)-Ceralasertib |           |
| Cat. No.:            | B2849286         | Get Quote |

The landscape of cancer therapy is continually evolving, with a growing emphasis on targeting the fundamental processes that drive tumor growth and survival. One such critical process is the DNA Damage Response (DDR), a network of pathways that cells use to repair damaged DNA. A key regulator of the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. In many cancers, tumor cells exhibit a heightened reliance on ATR signaling for their survival, making it a promising therapeutic target. This guide provides a comparative overview of the clinical trial outcomes for three prominent ATR inhibitors: ceralasertib, berzosertib, and elimusertib, intended for researchers, scientists, and drug development professionals.

# The ATR Signaling Pathway: A Critical Guardian of the Genome

The ATR signaling pathway is a crucial cellular response to DNA replication stress and single-stranded DNA breaks.[1][2] Its activation triggers a cascade of events aimed at halting the cell cycle to allow for DNA repair, stabilizing replication forks, and promoting the synthesis of necessary deoxynucleotides.[1] When DNA damage is detected, ATR, in complex with its partner ATRIP, is recruited to the site of damage.[2] This leads to the activation of ATR's kinase activity and the subsequent phosphorylation of a multitude of downstream targets, most notably the checkpoint kinase 1 (CHK1).[2][3] Activated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M transition, preventing cells with damaged DNA from entering mitosis.[4][5] Many cancer cells have defects in other DNA repair pathways, making them particularly dependent on the ATR pathway for survival.[1] By inhibiting ATR, these cancer cells are pushed into "mitotic catastrophe" and subsequent cell death.





Click to download full resolution via product page

**Figure 1:** Simplified ATR signaling pathway in response to DNA damage.





#### **Clinical Trial Workflow: A Generalized Approach**

The clinical development of ATR inhibitors typically follows a phased approach, starting with dose-escalation and safety assessment in Phase I trials, followed by efficacy evaluation in specific cancer types in Phase II and III trials. A generalized workflow for a Phase I/II clinical trial of an ATR inhibitor is depicted below. This process involves rigorous patient screening, defined treatment cycles with the investigational drug, and comprehensive monitoring for safety and anti-tumor activity. A key component of these trials is the collection of biological samples for pharmacodynamic and biomarker analyses to confirm target engagement and identify patient populations most likely to benefit.





Click to download full resolution via product page

Figure 2: Generalized workflow for a Phase I/II clinical trial of an ATR inhibitor.

### **Comparative Analysis of Clinical Trial Outcomes**



The following sections summarize the key clinical trial data for ceralasertib, berzosertib, and elimusertib. The data is presented in tables to facilitate a direct comparison of their efficacy and safety profiles in various settings.

#### **Ceralasertib (AZD6738)**

Ceralasertib is a potent and selective oral ATR inhibitor that has been investigated as both a monotherapy and in combination with other anti-cancer agents.

Table 1: Selected Clinical Trial Outcomes for Ceralasertib



| Trial<br>Identifi<br>er                    | Phase | Treatm<br>ent                        | Cancer<br>Type                                       | N  | ORR<br>(%) | DCR<br>(%)    | Media<br>n PFS<br>(month<br>s) | Key<br>Advers<br>e<br>Events<br>(Grade<br>≥3)               |
|--------------------------------------------|-------|--------------------------------------|------------------------------------------------------|----|------------|---------------|--------------------------------|-------------------------------------------------------------|
| NCT02<br>223923<br>(PATRI<br>OT)[6]<br>[7] | I     | Ceralas<br>ertib<br>Monoth<br>erapy  | Advanc<br>ed Solid<br>Tumors                         | 67 | 8          | 52            | -                              | Hemato<br>logical<br>toxicitie<br>s                         |
| NCT03<br>780608[<br>8][9]                  | II    | Ceralas<br>ertib +<br>Durvalu<br>mab | Advanc<br>ed<br>Gastric<br>Cancer                    | 31 | 22.6       | 58.1          | 3.0                            | Thromb<br>ocytope<br>nia,<br>Neutrop<br>enia                |
| NCT02<br>588105[<br>10]                    | I     | Ceralas<br>ertib +<br>Paclitax<br>el | Refract<br>ory<br>Cancer<br>(Melano<br>ma<br>Cohort) | 33 | 33.3       | 60.6          | 3.6                            | Neutrop<br>enia,<br>Anemia<br>,<br>Thromb<br>ocytope<br>nia |
| HUDSO<br>N<br>(Phase<br>II)[11]            | II    | Ceralas<br>ertib +<br>Durvalu<br>mab | Advanc ed NSCLC (post-IO and chemo)                  | -  | 13.9       | -             | 5.8                            | -                                                           |
| Phase<br>II[10]                            | II    | Ceralas<br>ertib +<br>Durvalu<br>mab | Advanc<br>ed<br>NSCLC<br>(KRAS<br>mutant)            | 19 | 13.1       | 39.7<br>(DCB) | 5.9                            | -                                                           |



ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; DCB: Durable Clinical Benefit; NSCLC: Non-Small Cell Lung Cancer; IO: Immuno-oncology.

#### Berzosertib (M6620, VX-970)

Berzosertib is a first-in-class intravenous ATR inhibitor that has shown promise in combination with DNA-damaging chemotherapy.

Table 2: Selected Clinical Trial Outcomes for Berzosertib



| Trial<br>Identifi<br>er | Phase | Treatm<br>ent                        | Cancer<br>Type                                      | N  | ORR<br>(%) | DCR<br>(%) | Media<br>n PFS<br>(month<br>s)               | Key<br>Advers<br>e<br>Events<br>(Grade<br>≥3)               |
|-------------------------|-------|--------------------------------------|-----------------------------------------------------|----|------------|------------|----------------------------------------------|-------------------------------------------------------------|
| NCT02<br>157792[<br>12] | I     | Berzos<br>ertib<br>Monoth<br>erapy   | Advanc<br>ed Solid<br>Tumors                        | 17 | 6          | 35         | -                                            | Flushin<br>g,<br>Nausea<br>,<br>Pruritus                    |
| NCT02<br>157792[<br>12] | I     | Berzos<br>ertib +<br>Carbopl<br>atin | Advanc<br>ed Solid<br>Tumors                        | 21 | 5          | 71         | -                                            | Neutrop<br>enia,<br>Thromb<br>ocytope<br>nia,<br>Anemia     |
| NCI-<br>9944[13<br>]    | II    | Berzos<br>ertib +<br>Gemcit<br>abine | Platinu<br>m-<br>resistan<br>t<br>Ovarian<br>Cancer | -  | -          | -          | Improve<br>d vs.<br>Gemcit<br>abine<br>alone | -                                                           |
| NCT02<br>487095[<br>13] | II    | Berzos<br>ertib +<br>Topotec<br>an   | Relaps ed Small Cell Lung Cancer                    | -  | 36         | -          | -                                            | -                                                           |
| NCT03<br>641313[<br>14] | II    | Berzos<br>ertib +<br>Irinotec<br>an  | TP53<br>mutant<br>Gastric/<br>GEJ<br>Cancer         | 16 | 6.2        | 56.2       | 4.01                                         | Neutrop<br>enia,<br>Anemia<br>, Febrile<br>Neutrop<br>enia, |







Diarrhe

a

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; GEJ: Gastroesophageal Junction.

#### Elimusertib (BAY1895344)

Elimusertib is another oral ATR inhibitor that has been evaluated in various solid tumors, particularly those with underlying DNA damage response defects. However, its development has faced challenges due to toxicity.

Table 3: Selected Clinical Trial Outcomes for Elimusertib



| Trial<br>Identifi<br>er       | Phase | Treatm<br>ent                      | Cancer<br>Type                          | N                     | ORR<br>(%) | DCR<br>(%) | Media<br>n PFS<br>(month<br>s)      | Key<br>Advers<br>e<br>Events<br>(Grade<br>≥3)                                      |
|-------------------------------|-------|------------------------------------|-----------------------------------------|-----------------------|------------|------------|-------------------------------------|------------------------------------------------------------------------------------|
| NCT03<br>188965[<br>15]       | lb    | Elimuse<br>rtib<br>Monoth<br>erapy | Advanc ed Solid Tumors with DDR defects | 143                   | -          | ~35        | -                                   | Anemia<br>,<br>Neutrop<br>enia                                                     |
| NCT04<br>535401[<br>2][4][16] | I     | Elimuse<br>rtib +<br>FOLFIR<br>I   | Advanc<br>ed GI<br>Maligna<br>ncies     | 10                    | -          | -          | 7.0 (for<br>6<br>evaluab<br>le pts) | Febrile Neutrop enia, Mucosit is, Nausea , Vomitin g, Neutrop enia                 |
| NCI<br>10404[1<br>7]          | I     | Elimuse<br>rtib +<br>Cisplati<br>n | Advanc<br>ed Solid<br>Tumors            | 10<br>(evalua<br>ble) | 10         | 50         | -                                   | Creatini ne increas e, Hypokal emia, Febrile Neutrop enia, Neutrop enia, Syncop e, |



Thromb ocytope nia

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival;

DDR: DNA Damage Response; GI: Gastrointestinal.

### **Experimental Protocols and Methodologies**

A critical aspect of clinical trials is the detailed methodology that ensures the reproducibility and validity of the findings. Below are summaries of the experimental protocols for some of the key trials cited.

#### Representative Phase I Trial Protocol (Dose Escalation)

- Study Design: These trials, such as the initial studies for all three inhibitors, typically employ
  a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and
  recommended Phase II dose (RP2D).[3][18]
- Patient Population: Patients with advanced solid tumors who have exhausted standard therapeutic options are usually enrolled.[3][18] Specific trials may have additional inclusion criteria, such as specific gene mutations (e.g., ATM loss).[15]
- Dosing Regimen: The ATR inhibitor is administered at escalating doses in successive cohorts of patients. The administration can be continuous or intermittent, and as a monotherapy or in combination with a fixed dose of another agent.[10][12][17]
- Endpoints: The primary endpoints are typically safety and tolerability, including the incidence of dose-limiting toxicities (DLTs).[3][18] Secondary endpoints often include pharmacokinetic (PK) profiling and preliminary anti-tumor activity assessed by Response Evaluation Criteria in Solid Tumors (RECIST).[3][18]
- Biomarker Analysis: Mandatory or optional tumor biopsies and blood samples are collected at baseline and on-treatment to assess pharmacodynamic markers of ATR inhibition (e.g., phosphorylation of CHK1) and to explore predictive biomarkers.[19]



#### **Pharmacodynamic and Biomarker Assays**

- Target Engagement: A common method to confirm that the ATR inhibitor is hitting its target is
  to measure the phosphorylation of downstream substrates, such as CHK1 (at Ser345) and
  yH2AX, in tumor biopsies or surrogate tissues like peripheral blood mononuclear cells
  (PBMCs).[1][13][20] This is often done using techniques like immunohistochemistry (IHC) or
  flow cytometry.[1]
- Immunohistochemistry (IHC): IHC is a widely used technique to assess protein expression in tissue samples. For ATR inhibitor trials, IHC may be used to determine the baseline expression of proteins like ATM to select for patients more likely to respond.[8] A general IHC protocol involves deparaffinization of formalin-fixed paraffin-embedded (FFPE) tissue sections, antigen retrieval, blocking of non-specific binding, incubation with a primary antibody against the target protein, followed by a detection system that typically uses a secondary antibody conjugated to an enzyme that produces a colored precipitate at the site of the antigen.[5][21][22]
- Predictive Biomarkers: Researchers are actively investigating biomarkers that can predict which patients will benefit most from ATR inhibitors. Loss of ATM function, either through mutation or loss of protein expression, is a key biomarker being explored, as it creates a synthetic lethal relationship with ATR inhibition.[8][15]

#### Conclusion

ATR inhibitors represent a promising class of targeted therapies that exploit the vulnerabilities of cancer cells with deficient DNA damage repair mechanisms. Clinical trials with ceralasertib, berzosertib, and elimusertib have demonstrated anti-tumor activity, particularly when used in combination with chemotherapy or immunotherapy. However, challenges remain, including managing hematological toxicities and identifying robust predictive biomarkers to guide patient selection. The ongoing and future clinical studies will be crucial in further defining the role of these agents in the oncology treatment armamentarium. The detailed comparison of their clinical trial outcomes, as presented in this guide, provides a valuable resource for the scientific community to understand the current state of ATR inhibitor development and to inform future research directions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development of pharmacodynamic biomarkers for ATR inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [christie.openrepository.com]
- 4. Clinical Trial: NCT04535401 My Cancer Genome [mycancergenome.org]
- 5. Optimisation and validation of immunohistochemistry protocols for cancer research PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Phase I Trial of Berzosertib Alone or Combined With Carboplatin in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. google.com [google.com]
- 16. Phase I trial of ATR inhibitor elimusertib with FOLFIRI in advanced or metastatic gastrointestinal malignancies (ETCTN 10406) PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [merckmillipore.com]
- To cite this document: BenchChem. [ATR Inhibitors in the Clinic: A Comparative Review of Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2849286#a-comparative-review-of-clinical-trial-outcomes-for-atr-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com